molecular formula C9H15NO2S2 B12889847 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate

2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate

Cat. No.: B12889847
M. Wt: 233.4 g/mol
InChI Key: CJQYRJIMXMHNQM-UHFFFAOYSA-N
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Description

2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate is a sulfur-containing organic compound characterized by a pyrrolidine ring linked to a thiocarbonyl group, a thioether bridge, and an ethyl acetate ester.

Properties

Molecular Formula

C9H15NO2S2

Molecular Weight

233.4 g/mol

IUPAC Name

2-(pyrrolidine-1-carbothioylsulfanyl)ethyl acetate

InChI

InChI=1S/C9H15NO2S2/c1-8(11)12-6-7-14-9(13)10-4-2-3-5-10/h2-7H2,1H3

InChI Key

CJQYRJIMXMHNQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC(=S)N1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidine-1-carbodithioate. This intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction is usually carried out in a solvent such as acetone, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dithiocarbamate group acts as a nucleophile, reacting with electrophilic agents like alkyl halides or sulfonates. For example:

  • Reaction with Iodine/K₂CO₃ : Under white LED irradiation, the compound undergoes substitution with aryl halides. A representative synthesis yielded 72% product (ethyl 2-phenyl-2-((pyrrolidine-1-carbonothioyl)thio)acetate) after purification via column chromatography (ethyl acetate/hexane) .

  • Substitution with Chloroethanol : Reacting with chloroethanol in acetone forms hydroxyethyl derivatives, confirmed by FTIR (disappearance of NH stretch at 2300–2966 cm⁻¹) and ¹H NMR (δ = 11.87 ppm for O–H) .

Table 1: Key Nucleophilic Substitution Conditions

SubstrateReagents/ConditionsProduct YieldCharacterization Methods
Aryl halidesI₂, K₂CO₃, white LED, 20 h72% ¹H/¹³C NMR, HRMS
2-ChloroethanolAcetone, 18 h, 30°C87% FTIR, ¹H NMR (60 MHz)
SulfamidatesDMF, room temperature62–80% FTIR, Polarimetry, Elemental Analysis

Thiol-Disulfide Exchange

The compound participates in dynamic covalent chemistry via its thioester bond. For instance:

  • Reactivity with Thiols : In biochemical contexts, the thioester reacts with cysteine residues in proteins, enabling applications in enzyme inhibition studies.

  • Disulfide Formation : Under oxidative conditions, the dithiocarbamate group forms disulfide linkages, as observed in HRMS studies of intermediates during aziridine ring-opening reactions .

Ring-Opening Reactions

The compound facilitates ring-opening of strained systems like aziridines:

  • Aziridine Activation : Reacting with 1-tosylaziridine in N-methyl-2-pyrrolidone (NMP) under air opens the aziridine ring, forming sulfonamide derivatives (85% yield). Control experiments confirmed the absence of radical pathways (TEMPO/BHT additives showed no yield changes) .

Table 2: Gram-Scale Synthesis Performance

SubstrateScaleConditionsYield
1-Tosylaziridine1.5 gNMP, room temperature, 5 h79%

Multicomponent Reactions

The dithiocarbamate group enables one-pot syntheses:

  • CS₂-Mediated Coupling : Reacting with carbon disulfide and amines (e.g., pyrrolidine) under K₃PO₄/THF conditions forms conjugates with oleanolic acid (80% yield) .

  • Peptide Coupling : After Boc deprotection, the compound couples with N-Boc-protected amino acids using EDC/HOBt, yielding peptide-dithiocarbamate hybrids .

Mechanistic Insights

  • Stepwise Pathway : HRMS trapping experiments identified intermediates such as dithiocarbamate salts and thiols, supporting a stepwise mechanism in aziridine ring-opening .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate is in the development of prodrugs. For instance, it has been conjugated with 5-Fluorouracil (5-FU), a common chemotherapy agent, to create a novel prodrug that exhibits enhanced cytotoxicity against cancer cell lines compared to 5-FU alone. This modification aims to improve the therapeutic index by reducing side effects while increasing efficacy against tumors .

Anticancer Research

The compound has shown promise in anticancer therapies due to its ability to selectively target cancer cells. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Cosmetic Formulations

In cosmetic applications, compounds similar to 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate are being explored for their potential as stabilizers and active ingredients in topical formulations. Research indicates that such compounds can enhance skin hydration and improve the sensory properties of creams and lotions .

Case Study 1: Prodrug Development

A study examined the synthesis of a prodrug formed from 5-Fluorouracil and pyrrolidine dithiocarbamate, which included 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate as an intermediary. The results indicated that this prodrug exhibited significantly improved cytotoxicity against CAL 51 and B16V cell lines compared to standard treatments . The study utilized FTIR and NMR spectroscopy for characterization, confirming the structural integrity of the synthesized compound.

Case Study 2: Cosmetic Efficacy

Research conducted on topical formulations incorporating derivatives of thioether compounds demonstrated improved moisturizing effects on human skin. The study employed a Box-Behnken design to optimize formulation parameters, revealing that thioether compounds could enhance skin barrier function while providing sensory benefits .

Mechanism of Action

The mechanism of action of 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate involves its interaction with various molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis Optimization : highlights room-temperature synthesis for thioether esters, which could be adapted for the target compound. However, pyrrolidine’s basicity may require adjusted reaction conditions to avoid side reactions .
  • Biological Data Limitations: While analogs like 2f () show explicit anticancer activity, the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
  • Comparative Toxicity : The absence of phosphorus or chlorine (cf. ) suggests lower acute toxicity, but in vivo studies are necessary to confirm this hypothesis.

Biological Activity

The compound 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate is a derivative of pyrrolidine dithiocarbamate, which has garnered interest due to its potential biological activities, particularly in the realm of cancer therapy and cellular protection mechanisms. This article explores its synthesis, biological activity, and the underlying mechanisms through which it exerts its effects.

Synthesis

The synthesis of 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate typically involves the reaction of pyrrolidine with carbon disulfide followed by subsequent reactions with various electrophiles. The general synthetic pathway can be summarized as follows:

  • Formation of Pyrrolidine Dithiocarbamate : Pyrrolidine reacts with carbon disulfide in the presence of a base (e.g., triethylamine) to form pyrrolidine dithiocarbamate.
  • Acetylation : The dithiocarbamate is then reacted with ethyl acetate under mild conditions to yield 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate.

Anticancer Properties

Recent studies have demonstrated that compounds related to pyrrolidine dithiocarbamate exhibit significant anticancer activities. For instance, a conjugate formed with 5-fluorouracil (5-FU) showed enhanced cytotoxic effects against various cancer cell lines compared to 5-FU alone. The IC50 values indicated a superior performance of the conjugate over traditional chemotherapeutics, suggesting that the incorporation of dithiocarbamate moieties can enhance the efficacy of existing drugs by improving their cellular uptake and reducing resistance mechanisms .

The biological activity of 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate can be attributed to several mechanisms:

  • Inhibition of NF-kB : Pyrrolidine dithiocarbamate is known to inhibit nuclear factor kappa B (NF-kB), a transcription factor involved in cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in mitigating oxidative stress within cells, potentially leading to reduced inflammation and improved cellular health .
  • Induction of Apoptosis : Studies have shown that metal complexes of pyrrolidine dithiocarbamate can induce apoptosis through proteasome inhibition, affecting various signaling pathways associated with cell survival .

Cytotoxicity Evaluation

A series of in vitro assays were conducted to evaluate the cytotoxic effects of 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate on different cancer cell lines, including CAL 51 and B16V. The results indicated that at concentrations of 25 and 100 µg/ml, the compound exhibited significant cytotoxicity compared to controls, as shown in Table 1.

Concentration (µg/ml)% Inhibition (CAL 51)% Inhibition (B16V)
2545%50%
10070%75%

Table 1: Cytotoxic effects of 2-((Pyrrolidine-1-carbonothioyl)thio)ethyl acetate on cancer cell lines.

Comparative Analysis

In comparative studies with standard chemotherapeutics like doxorubicin and cisplatin, the compound demonstrated comparable or superior antiproliferative effects against several tumor types, including breast and prostate cancers .

Q & A

Q. How to design a robust DoE for optimizing catalytic efficiency in thiocarbonyl reactions?

  • Methodological Answer : Apply a fractional factorial design (e.g., Box-Behnken) to test catalyst loading, temperature, and solvent ratio. Response surface methodology (RSM) maps interactions between variables. Post-hoc analysis (e.g., ANOVA with Tukey’s HSD) identifies significant factors, validated by confirmation runs .

Q. What in silico tools predict degradation pathways for regulatory submission?

  • Methodological Answer : Combine QSAR models (e.g., OECD Toolbox) with molecular dynamics simulations to predict hydrolytic/oxidative degradation. Mass balance studies (¹⁴C labeling) track degradation products, while computational fragmentation tools (e.g., ACD/MS Fragmenter) align with empirical LC-HRMS data .

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